molecular formula C17H17FN4O3S B1649594 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-67-7

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B1649594
CAS No.: 1021091-67-7
M. Wt: 376.4
InChI Key: CONWQBFELUSPLF-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholino group, and a pyridazinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with 6-((2-morpholino-2-oxoethyl)thio)pyridazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
  • N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
  • 2-chloro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can enhance its binding affinity and specificity for certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs.

Properties

IUPAC Name

2-fluoro-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-13-4-2-1-3-12(13)17(24)19-14-5-6-15(21-20-14)26-11-16(23)22-7-9-25-10-8-22/h1-6H,7-11H2,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWQBFELUSPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145446
Record name 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021091-67-7
Record name 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021091-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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